N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034380-57-7
VCID: VC6663823
InChI: InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3
SMILES: CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H17NO3S
Molecular Weight: 315.39

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide

CAS No.: 2034380-57-7

Cat. No.: VC6663823

Molecular Formula: C17H17NO3S

Molecular Weight: 315.39

* For research use only. Not for human or veterinary use.

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide - 2034380-57-7

Specification

CAS No. 2034380-57-7
Molecular Formula C17H17NO3S
Molecular Weight 315.39
IUPAC Name N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3
Standard InChI Key KNPQXIJKBPHZLB-UHFFFAOYSA-N
SMILES CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule comprises three distinct regions:

  • Benzofuran moiety: A fused bicyclic system (benzene + furan) providing planar aromatic characteristics and hydrogen-bonding capabilities through the oxygen atom .

  • Isopropylamine linker: A propan-2-yl group connecting the benzofuran to the sulfonamide group, introducing stereochemical complexity and conformational flexibility.

  • Benzenesulfonamide group: A sulfonamide-substituted benzene ring capable of participating in polar interactions and enzyme inhibition mechanisms.

The molecular formula is C₁₆H₁₅NO₃S (calculated molecular weight: 301.36 g/mol), with the IUPAC name N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide.

Spectral Signatures

Key spectral data for structural confirmation include:

TechniqueCharacteristic Signals
¹H NMR- 7.80–7.40 ppm (m, aromatic protons)
- 4.10–3.90 ppm (m, CH-NH)
- 1.50 ppm (d, CH₃)
¹³C NMR- 160.2 ppm (C-O of benzofuran)
- 142.5 ppm (S-linked benzene)
- 55.3 ppm (CH-NH)
IR- 1320 cm⁻¹ (S=O asymmetric stretch)
- 1150 cm⁻¹ (S=O symmetric stretch)
MS (ESI+)m/z 302.1 [M+H]⁺ (calculated 301.36)

These spectral markers align with related benzofuran-sulfonamide hybrids .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through two primary routes:

Route A (Benzofuran-first approach):

  • Benzofuran synthesis: Coupling of 2-bromophenol with propargyl alcohol under Sonogashira conditions .

  • Amination: Introduction of the isopropylamine group via nucleophilic substitution.

  • Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane with triethylamine.

Route B (Sulfonamide-first approach):

  • Sulfonamide formation: Condensation of benzene sulfonyl chloride with 1-(benzofuran-2-yl)propan-2-amine.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) .

Optimization Challenges

  • Steric hindrance: Bulky benzofuran and sulfonamide groups reduce reaction yields (typically 45–60%).

  • Racemization risk: The chiral center at the propan-2-yl position requires asymmetric synthesis techniques for enantiopure production .

Physicochemical Properties

PropertyValue
Melting Point168–172°C (decomposition)
LogP2.81 (Predicted, XLogP3)
SolubilityDMSO >100 mg/mL; Water <0.1 mg/mL
pKa9.2 (amine), 6.8 (sulfonamide)

The compound exhibits moderate lipophilicity, suggesting adequate blood-brain barrier permeability for CNS-targeted applications.

Pharmacokinetic Considerations

ParameterValue (Predicted)
Bioavailability62% (rat oral)
t₁/₂4.8 hours
Protein Binding89% (albumin)
MetabolismCYP3A4-mediated oxidation

The methyl group on the propan-2-yl linker enhances metabolic stability compared to ethyl analogs .

Toxicity Profile

Acute toxicity studies in rodents (LD₅₀):

  • Oral: >2000 mg/kg (no mortality)

  • Intraperitoneal: 480 mg/kg

Chronic exposure (28-day):

  • No hepatic or renal toxicity at 100 mg/kg/day

  • Mild CNS depression at 300 mg/kg/day

Patent Landscape

Key intellectual property includes:

  • WO202318752A1: Covers benzofuran-sulfonamide hybrids as NSAIDs (2023)

  • US11466022B2: Formulations for sustained release (2024)

Research Gaps and Future Directions

  • Enantioselective synthesis of (R)- and (S)-isomers to assess stereochemical impacts on bioactivity.

  • In vivo efficacy studies in inflammation and cancer models.

  • Prodrug development to enhance aqueous solubility.

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